1-Pentyl-1H-pyrazol-3-amine
Description
Contextual Significance of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in the development of a wide array of chemical entities. mdpi.comias.ac.inresearchgate.net Their structural motif is a key component in numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net The versatility of the pyrazole ring allows for a broad range of chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities. researchgate.net
The presence of the pyrazole nucleus is a common feature in many commercially successful drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.gov Notable examples include the anti-inflammatory drug celecoxib, the analgesic difenamizole, and the anti-obesity agent rimonabant. nih.gov This proven track record in drug discovery continually fuels research into novel pyrazole derivatives. nih.gov Beyond medicine, pyrazole-based compounds are utilized as dyes, fluorescent substances, and in the development of heat-resistant resins. ias.ac.inglobalresearchonline.net
The rich chemistry of pyrazoles, including their ability to act as ligands for metal catalysts and their role in the formation of complex molecular architectures, further cements their importance in the broader chemical sciences. mdpi.com
Rationale for Focused Research on 1-Pentyl-1H-pyrazol-3-amine and Related Structures
The specific focus on this compound and its structural analogs is driven by the principle of structure-activity relationship (SAR) studies. researchgate.net The substituents on the pyrazole ring play a crucial role in determining the compound's physicochemical properties and biological activity. researchgate.net The "1-pentyl" group, a five-carbon alkyl chain, and the "3-amine" group, an amino functional group, are key modifications that researchers investigate to modulate the compound's behavior.
The rationale for this focused research includes:
Exploring Lipophilicity: The pentyl group imparts a degree of lipophilicity (fat-solubility) to the molecule, which can significantly influence its ability to cross biological membranes and interact with specific targets within a biological system.
Investigating Hydrogen Bonding Potential: The 3-amino group provides a site for hydrogen bonding, a critical interaction in molecular recognition and binding to biological macromolecules such as enzymes and receptors.
Probing Specific Biological Targets: Research into related 3-amino-1H-pyrazole structures has shown their potential as kinase inhibitors, a class of drugs that can interfere with cell signaling pathways and are of significant interest in cancer research. nih.gov The specific structure of this compound may offer unique interactions with such targets.
Developing Novel Synthetic Methodologies: The synthesis of specifically substituted pyrazoles like this compound can drive the development of new and more efficient chemical reactions. mdpi.com
Overview of Prior Research on Pyrazole-Based Compounds
The history of pyrazole chemistry dates back to its discovery by Ludwig Knorr in 1883. mdpi.com Since then, an extensive body of research has been dedicated to the synthesis and characterization of pyrazole derivatives. mdpi.comnih.gov
Key areas of prior research include:
Synthesis: A variety of synthetic routes to the pyrazole nucleus have been developed, with the most common being the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov Other methods include dipolar cycloadditions and multicomponent reactions. nih.govresearchgate.net
Biological Activities: Pyrazole derivatives have been shown to possess a remarkable range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. nih.govglobalresearchonline.netnih.gov
Material Science: Research has explored the use of pyrazole-based compounds in the development of organic semiconductors and conducting polymers. researchgate.net
This extensive foundation of knowledge on pyrazole chemistry provides a critical context for understanding the potential significance and applications of more specific derivatives like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pentylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHEYBVBRRMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pentyl 1h Pyrazol 3 Amine and Analogues
Historical and Current Approaches in Pyrazole (B372694) Ring Synthesis
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with methods dating back to the 19th century that are still in widespread use today, alongside more recently developed protocols. nih.govmdpi.com Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure that imparts unique chemical properties. chim.it Their synthesis primarily relies on the reaction of a three-carbon component with a hydrazine (B178648) derivative. nih.govmdpi.com
Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine and its derivatives, a reaction first reported by Ludwig Knorr in 1883. nih.govmdpi.comjk-sci.com This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comjk-sci.com The reaction involves the condensation of a hydrazine, acting as a bidentate nucleophile, with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester. nih.govbeilstein-journals.org
The mechanism typically begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. jk-sci.com Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. jk-sci.com When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomers can be formed. mdpi.com
Modern advancements in this method focus on improving reaction conditions and regioselectivity. For instance, the use of catalysts like lithium perchlorate (B79767) or silver has been explored. mdpi.com Microwave-assisted synthesis has also been employed to accelerate the reaction. researchgate.net Furthermore, performing the reaction in alternative solvents like glycerol (B35011) or ionic liquids can offer environmental benefits and sometimes obviates the need for an acid catalyst. scielo.brbeilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Acetylacetone (B45752) | 2,4-Dinitrophenylhydrazine | LiClO₄, Ethylene Glycol, RT | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | mdpi.com |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-Benzylidene tolylsulfonohydrazides | Ag-catalyzed, K₂CO₃, 60 °C | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.com |
| 1,3-Diketones | Aryl hydrochloride hydrazine | Aprotic dipolar solvents | 1,3-Substituted 1-arylpyrazoles | nih.gov |
| α-Phenylselanylacetylacetone | Phenylhydrazine | Glycerol, 60 °C, N₂ | 3,5-Dimethyl-1-phenyl-4-(phenylselanyl)-1H-pyrazole | scielo.br |
Reactions Involving α,β-Unsaturated Ketones and Aminopyrazole Precursors
Another significant pathway to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.govmdpi.com Typically, this reaction first yields a pyrazoline intermediate through a Michael addition followed by cyclization, which must then be oxidized to form the aromatic pyrazole. mdpi.com However, if the α,β-unsaturated ketone possesses a leaving group at the β-position, direct formation of the pyrazole can occur. mdpi.com
Furthermore, aminopyrazoles are themselves valuable precursors for synthesizing more complex, fused heterocyclic systems. chim.itnih.gov For example, 5-aminopyrazoles can react with α,β-unsaturated ketones in a sequence involving Michael addition, cyclization, dehydration, and aromatization to produce pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The reactivity of the aminopyrazole as a 1,3-bis-nucleophile is harnessed in these condensations to build new rings onto the pyrazole core. chim.it The use of ionic liquids as solvents can promote these reactions, offering an environmentally benign alternative to traditional organic solvents. beilstein-journals.orgnih.gov
Nucleophilic Substitution Strategies in Pyrazole Derivative Formation
The pyrazole ring is a π-excessive aromatic system, which makes it generally unreactive toward nucleophilic attack. chim.it Electrophilic substitution is favored, typically occurring at the C-4 position. nih.govpharmaguideline.com Nucleophilic attacks, when they do occur, are directed to the C-3 and C-5 positions. nih.govchim.it
However, nucleophilic substitution on the pyrazole ring is possible if the ring is suitably activated with electron-withdrawing groups. chim.it For instance, N-substituted 3,4-dinitropyrazoles have been shown to undergo regioselective nucleophilic substitution of the nitro group at the C-3 position with various nucleophiles. researchgate.net
More commonly in the synthesis of pyrazole derivatives, an aminopyrazole precursor is used as a nucleophile. chim.itnih.gov The amino group enhances the nucleophilicity of the molecule. For example, in the synthesis of certain kinase inhibitors, a 3-aminopyrazole (B16455) derivative is reacted with a substituted pyrimidine (B1678525) via nucleophilic aromatic substitution (SNAr) under basic conditions to form an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core structure. nih.gov
Targeted Synthesis of 1-Pentyl-1H-pyrazol-3-amine
The synthesis of the specific compound this compound involves the initial formation of the 3-aminopyrazole core, followed by a regioselective N-alkylation step.
Specific Reaction Pathways and Reagents for N-Alkylation
The introduction of an alkyl group, such as a pentyl group, onto a nitrogen atom of the pyrazole ring is a common functionalization step. pharmaguideline.com The N-alkylation of pyrazoles can be achieved using various alkylating agents, such as alkyl halides (e.g., pentyl iodide, pentyl bromide), dialkyl sulfates, or by using alcohols in the presence of a suitable catalyst. pharmaguideline.comgoogle.com
For the synthesis of this compound, the most direct pathway starts with the commercially available 3-aminopyrazole. fishersci.ca The N-alkylation is typically carried out in the presence of a base. researchgate.net The base deprotonates the pyrazole ring's N-H group, forming a pyrazolate anion, which then acts as a nucleophile, attacking the alkylating agent (e.g., 1-bromopentane (B41390) or 1-iodopentane). pharmaguideline.comresearchgate.net
Various conditions have been developed for N-alkylation:
Phase-Transfer Catalysis (PTC): This method can be performed without a solvent, using a phase-transfer catalyst to facilitate the reaction between the pyrazole salt and the alkyl halide, leading to high yields of N-alkylpyrazoles. researchgate.net
Base-Solvent Systems: A common approach involves using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Catalytic Methods: N-alkylation can also be performed using alcohols as alkylating agents with catalysts like crystalline aluminosilicates or aluminophosphates under mild conditions. google.com
Table 2: General Reagents and Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Base/Catalyst | Solvent | General Outcome | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | DMSO | Regioselective N1-alkylation for 3-substituted pyrazoles | researchgate.net |
| Alkyl Halide | Phase-Transfer Catalyst | Solvent-free | High yields of N-alkylpyrazoles | researchgate.net |
| Alcohol (e.g., R-OH) | Crystalline Aluminosilicate | - | N-alkylation with high yield under mild conditions | google.com |
| Alkyl Halide | 18-Crown-6, K-tert-butoxide | Diethyl ether | Exclusive N-alkylation | researchgate.net |
Regioselectivity in this compound Synthesis
A critical challenge in the N-alkylation of unsymmetrical pyrazoles like 3-aminopyrazole is controlling the regioselectivity. chim.it Alkylation can potentially occur at either of the two ring nitrogen atoms (N-1 or N-2), as well as on the exocyclic amino group. The reaction of 3-aminopyrazole with an alkylating agent can lead to a mixture of 1-alkyl-3-aminopyrazole and 1-alkyl-5-aminopyrazole (which is the tautomer of 2-alkyl-3-aminopyrazole). chim.it
The outcome of the reaction is influenced by several factors:
Steric Hindrance: The substituent at the C-3 position (the amino group) can sterically hinder the approach of the alkylating agent to the adjacent N-2 atom. This often favors alkylation at the less hindered N-1 position. researchgate.net
Electronic Effects: The electron-donating nature of the amino group can influence the nucleophilicity of the adjacent nitrogen atoms.
Reaction Conditions: The choice of base, solvent, counter-ion, and temperature can significantly impact the ratio of N-1 to N-2 alkylated products. For instance, systematic studies on 3-substituted pyrazoles have shown that using K₂CO₃ in DMSO can achieve highly regioselective N1-alkylation. researchgate.net In some cases, catalyst-free Michael addition reactions have been designed to achieve excellent N1-regioselectivity. researchgate.net
To ensure the formation of the desired this compound isomer, reaction conditions are chosen to favor alkylation at the N-1 position. This is often the thermodynamically more stable product due to reduced steric clash between the pentyl group and the C-3 amino group. nih.gov While direct alkylation is common, protecting group strategies can also be employed to ensure complete regiocontrol, although this adds steps to the synthesis. nih.gov
Table 3: Factors Influencing Regioselectivity in Pyrazole Alkylation
| Factor | Influence on N-1 vs. N-2 Alkylation | Example/Observation | Reference |
|---|---|---|---|
| Steric Hindrance | Larger substituents at C-3 favor alkylation at the less hindered N-1 position. | The major product in the alkylation of unsymmetrical pyrazoles is often controlled by sterics. | researchgate.net |
| Catalyst/Base System | The choice of base and solvent can dictate the isomeric ratio. | K₂CO₃ in DMSO provides high regioselectivity for N1-alkylation of 3-substituted pyrazoles. | researchgate.net |
| Protecting Groups | Use of a protecting group (e.g., SEM) allows for directed arylation/alkylation. | A "SEM switch" strategy allows for functionalization at otherwise unreactive positions. | nih.gov |
| Reaction Type | Michael addition reactions can be designed for high regioselectivity. | A catalyst-free Michael reaction yielded N1-alkyl pyrazole with >99.9:1 regioselectivity. | researchgate.net |
Optimization of Reaction Conditions and Environmentally Benign Alternatives
The efficiency and environmental impact of synthesizing pyrazole derivatives are critically dependent on the optimization of reaction conditions. Researchers have focused on modifying parameters such as catalysts, solvents, and temperature to improve yields and promote green chemistry principles. mdpi.comresearchgate.net
A key aspect of optimization is the selection of an appropriate catalyst. Studies have shown that nano-ZnO can be an effective catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine, leading to excellent yields of pyrazole derivatives. nih.gov Another approach involves using Lewis acids like lithium perchlorate, which has been employed in an eco-friendly procedure for pyrazole synthesis. mdpi.com The reaction between acetylacetone and 2,4-dinitrophenylhydrazine, for instance, highlights the necessity of a catalyst for the reaction to proceed. mdpi.com
Solvent choice is another critical factor. While traditional organic solvents are common, environmentally benign alternatives are gaining traction. Ethylene glycol has been used as a medium for the reaction of hydrazines with 1,3-diketones, affording pyrazoles in good to excellent yields (70–95%) at room temperature. mdpi.comresearchgate.net The use of water as a solvent, facilitated by catalysts like sodium chloride, represents a greener protocol for synthesizing pyrazole-4-carbonitrile derivatives at room temperature. researchgate.net Some methods even eliminate the need for a solvent entirely. researchgate.net
Temperature also plays a significant role. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C was found to improve the product yield. mdpi.com In other cases, reactions can be efficiently carried out at a mild 35°C, completing within 30 minutes. researchgate.net
The development of environmentally friendly methods extends to the use of biocatalysts and novel reaction media. Immobilized lipase (B570770) enzymes have been used as green catalysts for pyrazole synthesis. acs.org Electrochemical methods are also being explored as green routes for the selective synthesis of pyrazole ligands. rsc.org These approaches, along with catalyst-free methods, contribute to a more sustainable practice in chemical synthesis. mdpi.combeilstein-journals.org
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
| Catalyst/Medium | Reactants | Temperature | Yield | Reference |
|---|---|---|---|---|
| Ethylene Glycol | Hydrazines and 1,3-diketones | Room Temp. | 70-95% | mdpi.comresearchgate.net |
| Nano-ZnO | Ethyl acetoacetate and Phenylhydrazine | Not specified | 95% | nih.gov |
| Silver-catalyst | N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | 60 °C | Moderate to Excellent | mdpi.com |
| Polyvinylsulfonic Acid (PVSA) | Not specified | 35 °C | 98% | researchgate.net |
| L-cysteine | Ethyl 3-oxobutanoate, propanedinitrile, hydrazine monohydrate, benzaldehydes | 90 °C | 66-97% | nih.gov |
Synthesis of Structurally Related 1-Pentyl-1H-pyrazole Analogues
The synthesis of analogues of this compound involves versatile synthetic routes, primarily based on the cyclocondensation of 1,3-difunctional compounds with hydrazine derivatives. mdpi.com These methods allow for the introduction of various substituents onto the pyrazole core, leading to a diverse library of structurally related compounds.
Exploration of Substituent Effects on Synthetic Routes
The nature and position of substituents on the starting materials can significantly influence the reaction pathway, yield, and regioselectivity of pyrazole synthesis. acs.org For example, in the synthesis of N-alkyl and N-aryl pyrazoles from primary amines and 2,4-pentanedione, aromatic amines generally provide higher yields (47-70%) than aliphatic amines. acs.orgnih.gov The presence of electron-donating or electron-withdrawing groups on the phenyl ring of aromatic amines is well-tolerated. acs.org
In the reaction of 1,3-diketones with arylhydrazines, the substituents on both reactants play a crucial role. mdpi.com For instance, the synthesis of 3,5-dialkyl and 3,4,5-trialkyl pyrazoles can result in yields between 37-43%. acs.orgnih.gov However, sterically hindered or electron-deficient diketones may not react under standard conditions. acs.orgnih.gov The reaction of diketones containing an aryl substituent can lead to a single isomer, demonstrating high regioselectivity. acs.orgnih.gov
A study on the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide resulted in high yields, ranging from 59% to 98%. mdpi.comresearchgate.net This highlights how optimizing the solvent and reaction conditions can overcome potential negative substituent effects.
Table 2: Effect of Substituents on the Yield of Pyrazole Synthesis
| Reactant 1 (Substituent) | Reactant 2 | Yield | Reference |
|---|---|---|---|
| Aromatic Amines | 2,4-Pentanedione | 47-70% | acs.org |
| Aliphatic Amines | 2,4-Pentanedione | Lower than aromatic amines | acs.org |
| 3,5-Dialkyl/3,4,5-Trialkyl pyrazole precursors | Not specified | 37-43% | acs.orgnih.gov |
| 1,3-Diketones | Arylhydrazines | 59-98% | mdpi.comresearchgate.net |
Multicomponent and One-Pot Synthetic Strategies
Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules like pyrazole analogues from simple precursors in a single step. organic-chemistry.orgscielo.brrsc.orgnih.govorganic-chemistry.org These strategies are highly atom-economical and reduce waste by minimizing intermediate isolation and purification steps. nih.gov
A common one-pot approach involves the reaction of 1,3-diketones, synthesized in situ from ketones and acid chlorides, with hydrazine. organic-chemistry.org Another efficient, one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by a cycloaddition with terminal alkynes. organic-chemistry.orgorganic-chemistry.org This method is noted for its tolerance of various functional groups and sterically hindered substrates. organic-chemistry.org
Several catalyzed MCRs have been developed. For example, an iodine-catalyzed one-pot reaction has been used for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov Similarly, a copper-catalyzed condensation reaction provides pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Oxone® has been used to mediate a multicomponent reaction of hydrazines, 1,3-diketones, and diorganyl diselenides to produce 4-(organylselanyl)-1H-pyrazoles. scielo.br
These one-pot strategies are not limited to metal catalysis. A metal-free, two-component, one-pot approach to 3,5-disubstituted 1H-pyrazoles proceeds via an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by a base-mediated cyclization. organic-chemistry.org Furthermore, five-component reactions in water have been developed for the synthesis of complex pyrazole-based fused heterocyclic systems. researchgate.net The synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com
Table 3: Examples of Multicomponent and One-Pot Syntheses of Pyrazoles
| Strategy | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | Aromatic aldehydes, Tosylhydrazine, Terminal alkynes | Not specified | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.orgorganic-chemistry.org |
| Three-component | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Molecular Iodine, MeCN, reflux | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |
| Three-component | Hydrazines, 1,3-Diketones, Diorganyl diselenides | Oxone®, CH3COOH, 50 °C | 4-(Organylselanyl)-1H-pyrazoles | scielo.br |
| Two-component | Propargylic alcohols, N,N-Diprotected hydrazines | Acid-catalyzed, then base-mediated | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |
| Five-component | Hydrazine hydrate, Ethyl acetoacetate, Barbituric acid, Aryl aldehydes, Ammonium acetate | Thermal, Water | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | researchgate.net |
| Three-component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 nano-flakes, 60-70°C | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |
Structural Elucidation and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Characterization
Advanced spectroscopic methods are indispensable for the unambiguous characterization of novel or synthesized molecules like 1-Pentyl-1H-pyrazol-3-amine. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms. For this compound, specific shifts in the ¹H and ¹³C NMR spectra are characteristic of the pentyl chain and the pyrazole (B372694) ring.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Pyrazole Ring Protons: The pyrazole ring is expected to show two distinct signals for the protons at the C4 and C5 positions.
Amine Protons: The -NH₂ group typically appears as a broad singlet.
Pentyl Group Protons: The N-pentyl substituent will display a series of signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, with chemical shifts and splitting patterns determined by their proximity to the pyrazole nitrogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring (C3, C4, and C5) will resonate at characteristic chemical shifts. Studies on similar N-unsubstituted pyrazoles have shown that the chemical shifts at positions 3 and 5 are sensitive to the tautomeric form present.
Pentyl Group Carbons: The five carbon atoms of the pentyl chain will appear in the aliphatic region of the spectrum.
The following tables outline the predicted chemical shifts for this compound based on data from analogous structures.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-5 | ~7.4-7.6 | Doublet |
| Pyrazole H-4 | ~5.7-5.9 | Doublet |
| Amine (-NH₂) | Broad singlet | Singlet (broad) |
| N-CH₂ (pentyl) | ~3.9-4.1 | Triplet |
| CH₂ (pentyl) | ~1.7-1.9 | Multiplet |
| CH₂ (pentyl) | ~1.2-1.4 | Multiplet |
| CH₂ (pentyl) | ~1.2-1.4 | Multiplet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3 | ~150-155 |
| Pyrazole C5 | ~128-132 |
| Pyrazole C4 | ~90-95 |
| N-CH₂ (pentyl) | ~50-55 |
| CH₂ (pentyl) | ~28-30 |
| CH₂ (pentyl) | ~28-30 |
| CH₂ (pentyl) | ~21-23 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amine (-NH₂) group, the pyrazole ring, and the aliphatic pentyl chain.
Key diagnostic peaks would include:
N-H Stretching: Primary amines typically show two bands in the region of 3200-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Absorptions for the sp² C-H bonds of the pyrazole ring appear above 3000 cm⁻¹, while the sp³ C-H bonds of the pentyl chain appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).
N-H Bending: A scissoring vibration for the primary amine group is expected around 1550-1650 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic pyrazole ring typically occur in the 1400-1600 cm⁻¹ region.
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1550 - 1650 | Medium-Variable |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. For this compound (molecular formula C₈H₁₅N₃), the molecular weight is 153.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value of approximately 153. Subsequent fragmentation would likely involve the loss of fragments from the pentyl chain, providing further structural confirmation.
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and potential for isomeric forms are critical aspects of a molecule's chemical behavior. For this compound, this involves understanding the preferred arrangement of the pentyl chain relative to the pyrazole ring and the potential for tautomeric equilibria, a common feature of pyrazole chemistry.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the pentyl chain allows for numerous possible conformations. The study of these conformations is typically approached using a combination of computational modeling and spectroscopic techniques.
Computational methods, such as Density Functional Theory (DFT), are frequently employed to determine the most stable conformer. These calculations can predict the geometry and relative energies of different conformations. For example, a relaxed scan of potential energy surfaces can identify the lowest energy (most stable) arrangement of the pentyl group. Spectroscopic methods, particularly advanced NMR techniques like the Nuclear Overhauser Effect (NOESY), can provide experimental evidence for spatial proximity between different parts of the molecule, helping to validate the computationally predicted conformations.
Tautomerism is a form of isomerism involving the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. Pyrazoles, particularly those with substituents like an amino group, are known to exhibit tautomerism. For 3(5)-aminopyrazoles, prototropic annular tautomerism is a key feature.
This compound can theoretically exist in equilibrium with its tautomer, 1-Pentyl-1H-pyrazol-5-amine. However, studies on related pyrazole systems have shown that various factors, including the nature of substituents and the solvent, can strongly influence the position of this equilibrium. Theoretical calculations on 3(5)-aminopyrazoles predict that the 3-aminopyrazole (B16455) (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) form. This stability is attributed in part to a greater degree of π electron delocalization between the more planar amine group and the pyrazole ring in the 3-amino tautomer. Furthermore, studies on pyrazolo[3,4-b]pyridines indicate that the 1H-tautomer is significantly more stable than the 2H-tautomer, suggesting the proton is strongly favored on the N1 nitrogen. While the amine group itself can participate in proton exchange, studies indicate that for 3(5)-aminopyrazoles, only the annular rearrangement between the nitrogen positions is typically observed, with imino forms not being favored.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Architecture
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of a molecule. For many pyrazole (B372694) derivatives, these studies provide critical data on stability and reactivity.
Density Functional Theory (DFT) Studies on Optimized Geometries
Density Functional Theory (DFT) is a standard computational method used to determine the optimized, lowest-energy geometry of molecules. nih.govresearchgate.net This involves calculating bond lengths, bond angles, and dihedral angles. For various pyrazole derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), have been employed to predict these structural parameters. researchgate.net Such calculations would be necessary to define the precise spatial arrangement of the pentyl group relative to the pyrazole ring in 1-Pentyl-1H-pyrazol-3-amine. However, specific optimized geometry data for this compound is not available.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov This analysis is crucial for predicting how a molecule will interact with other reagents. In typical pyrazole structures, the nitrogen atoms of the ring are often sites of negative potential, indicating their role in nucleophilic interactions. A specific MEP analysis for this compound would reveal how the pentyl and amine substituents influence its reactive sites, but such a map is not documented in the available literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties
Frontier Molecular Orbital (FMO) theory examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's electronic properties and reactivity. nih.gov The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. researchgate.net For related pyrazole compounds, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can vary depending on the substituents. researchgate.net The specific HOMO-LUMO energies and their distribution for this compound have not been reported.
Analysis of Electronic Structure and Reactivity
Natural Bonding Orbital (NBO) Analysis for Delocalization and Interactions
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these delocalization events. researchgate.net For pyrazole systems, NBO analysis can highlight hyperconjugative interactions involving the pyrazole ring and its substituents. researchgate.net A specific NBO analysis for this compound would clarify the intramolecular charge transfer and bonding characteristics, but this information is not available.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can predict spectroscopic data such as FT-IR, ¹H-NMR, and ¹³C-NMR chemical shifts. nih.govresearchgate.net These theoretical spectra are often compared with experimental data to confirm molecular structures. researchgate.net While computational spectroscopic data exists for other pyrazole derivatives, predicted vibrational frequencies or NMR chemical shifts for this compound are absent from the scientific literature.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of pyrazole derivatives, MD simulations provide valuable insights into their behavior at the molecular level, particularly in understanding their interactions with various surfaces and biological targets.
While specific studies on this compound are not available, research on other pyrazole derivatives has demonstrated their potential as corrosion inhibitors for various metals. MD simulations have been instrumental in elucidating the adsorption mechanisms of these compounds on metal surfaces. These simulations can model the interactions between the pyrazole molecules and the metal, revealing how they form a protective layer that inhibits corrosion.
The simulations typically involve placing the pyrazole derivative molecules in a simulation box with a metal surface (e.g., steel) and a corrosive environment (e.g., an acidic solution). By analyzing the trajectories of the molecules, researchers can determine the preferred orientation of the pyrazole ring on the surface and identify the key atoms involved in the adsorption process. The binding energy between the inhibitor and the metal surface can also be calculated, providing a quantitative measure of the adsorption strength. This information is crucial for designing more effective corrosion inhibitors.
Molecular docking and molecular dynamics simulations are extensively used to model the interactions between pyrazole derivatives and their biological targets, such as enzymes and receptors. These computational techniques help in understanding the binding modes of these compounds and in identifying the key amino acid residues involved in the interaction. This knowledge is vital for the rational design of new drugs with improved potency and selectivity.
For instance, studies on pyrazole derivatives as inhibitors of various kinases have used molecular docking to predict the binding poses of the compounds within the ATP-binding pocket of the enzymes. Subsequent MD simulations are then performed to assess the stability of the predicted binding modes and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
Table 1: Examples of Ligand-Target Interactions for Pyrazole Derivatives
| Pyrazole Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Pyrazole-carboxamides | Carbonic Anhydrase I & II | Phe91, Leu131, Ala135, Leu141, Ile91, Val135, Pro202 | Hydrophobic interactions |
| Aminopyrimidinyl Pyrazoles | Polo-like kinase 1 (PLK1) | CYS133, SER137, CYS67, ALA80, LYS82, LEU59, LEU130 | Hydrogen bonds, hydrophobic interactions |
| Tricyclic Pyrazole Carboxamides | Cannabinoid Receptor 2 (CB2) | Not specified in detail | Conformation to antagonist binding requirements |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to understand the structure-activity relationships of pyrazole derivatives. These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.
In a typical 3D-QSAR study of pyrazole derivatives, a set of compounds with known biological activities is aligned based on a common substructure. CoMFA and CoMSIA then calculate the steric and electrostatic fields (and other fields in the case of CoMSIA) around each molecule. Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates these fields with the biological activities. The resulting models can be used to predict the activity of new compounds and to guide the design of more potent molecules by indicating which structural modifications are likely to enhance activity. benthamdirect.comnih.gov
Table 2: Statistical Results of 3D-QSAR Studies on Pyrazole Derivatives
| Study | Target | 3D-QSAR Model | q² | r² | r²_pred |
|---|---|---|---|---|---|
| Aminopyrimidinyl Pyrazoles | PLK1 Inhibitors | CoMFA | 0.628 | 0.905 | Not specified |
| Aminopyrimidinyl Pyrazoles | PLK1 Inhibitors | CoMSIA | 0.580 | 0.895 | Not specified |
| Pyrazole Derivatives | Enoyl ACP Reductase Inhibitors | CoMFA | 0.567 | Not specified | 0.902 |
| Pyrazole Derivatives | Enoyl ACP Reductase Inhibitors | CoMSIA | 0.586 | Not specified | 0.894 |
| Pyrazole Derivatives | RET Kinase Inhibitors | CoMFA | Not specified | 0.955 | Not specified |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive r-squared for the external test set. benthamdirect.comnih.govnih.gov
The insights gained from molecular docking, MD simulations, and 3D-QSAR studies are invaluable for in silico screening and virtual ligand design. Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target.
For the pyrazole scaffold, a virtual library of derivatives can be generated by computationally adding various substituents at different positions of the pyrazole ring. These virtual compounds can then be docked into the active site of a target protein, and their binding affinities can be estimated. The most promising candidates can then be selected for synthesis and experimental testing, which significantly reduces the time and cost of drug discovery.
Furthermore, the contour maps generated from 3D-QSAR studies provide a roadmap for the rational design of new ligands. By understanding which structural features are important for activity, medicinal chemists can design new pyrazole derivatives with optimized properties, leading to the development of more effective therapeutic agents. nih.govnih.gov
Applications in Materials Science and Industrial Research
Corrosion Inhibition Properties of Pyrazole (B372694) Derivatives
Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are recognized as effective corrosion inhibitors, particularly in acidic environments. arabjchem.org Pyrazole derivatives fit this description, with the nitrogen atoms in the heterocyclic ring acting as primary sites for interaction with metal surfaces. arabjchem.org These compounds function by adsorbing onto a metal surface, creating a protective barrier that limits the access of corrosive agents. nih.govacs.org
The efficacy of pyrazole derivatives as corrosion inhibitors has been extensively studied through both experimental and theoretical methods. nih.govpeacta.org
Experimental Findings: Standard experimental techniques are employed to evaluate the performance of these inhibitors. Gravimetric (weight loss) measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) are commonly used to assess their ability to protect metals like carbon steel and copper in corrosive media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govmdpi.comresearchgate.net
Studies consistently show that the inhibition efficiency (IE%) of pyrazole derivatives increases with their concentration. nih.govpeacta.org For instance, research on various pyrazole compounds has demonstrated a significant reduction in corrosion rate as the inhibitor concentration is raised from micromolar (10⁻⁶ M) to millimolar (10⁻³ M) levels, often achieving efficiencies above 90%. nih.govpeacta.orgacs.org PDP studies have revealed that many pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govmdpi.comacs.org Surface analysis techniques like scanning electron microscopy (SEM) have visually confirmed the formation of a protective film on the metal surface in the presence of the inhibitor. nih.gov
Interactive Data Table: Inhibition Efficiency of Pyrazole Derivatives The following table, based on representative data from studies on pyrazole compounds, illustrates the typical relationship between concentration and inhibition efficiency.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 15.2 | 0 |
| 1 x 10⁻⁶ | 7.6 | 50 |
| 1 x 10⁻⁵ | 4.1 | 73 |
| 1 x 10⁻⁴ | 2.0 | 87 |
| 1 x 10⁻³ | 1.1 | 92.8 |
Note: This data is illustrative, compiled from typical findings in pyrazole corrosion studies.
Theoretical Studies: Computational chemistry provides deep insights into the inhibitor-metal interaction. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to correlate the electronic structure of the inhibitor molecules with their protective capabilities. nih.govacs.org These theoretical calculations analyze parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO indicates a capacity to accept electrons from the metal, facilitating strong adsorption. nih.gov These theoretical examinations consistently support the experimental results, confirming that pyrazole derivatives are effective at forming a stable, protective layer on metal surfaces. nih.govmdpi.com
The mechanism of corrosion inhibition by pyrazole derivatives is fundamentally a surface phenomenon governed by adsorption. nih.govacs.org The process involves the replacement of water molecules on the metal surface by the organic inhibitor molecules. researchgate.net
The nature of this interaction can be elucidated using adsorption isotherms, which are mathematical models that describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the metal surface. Several models, including Langmuir, Temkin, and Freundlich, are used to analyze experimental data. arabjchem.orgresearchgate.net
Langmuir Isotherm: This model is frequently found to be the best fit for the adsorption of pyrazole derivatives. nih.govpeacta.orgmdpi.comacs.org It assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbed molecule.
Other Isotherms: In some cases, other models like the El Awady or Temkin isotherms may provide a better fit, which can indicate different types of molecular interactions or variations in the surface energy. arabjchem.org
The interaction itself can be classified as physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves weaker electrostatic forces, while chemisorption involves stronger charge sharing or covalent bond formation between the inhibitor and the metal. For pyrazole derivatives, studies often indicate a mixed-type adsorption mechanism that is predominantly chemisorption. acs.orgresearchgate.net This strong chemical bond is facilitated by the electron-donating capabilities of the nitrogen heteroatoms and the π-electrons of the pyrazole ring. acs.org
Interactive Data Table: Adsorption Isotherm Models
| Isotherm Model | Key Assumption | Implication for Inhibition |
| Langmuir | Adsorption is limited to a monolayer at specific homogeneous sites. | Uniform protective layer formation. researchgate.net |
| Temkin | Considers repulsions between adsorbed molecules. | Lateral interactions between inhibitor molecules on the surface. researchgate.net |
| Freundlich | Describes adsorption on heterogeneous (non-uniform) surfaces. | Inhibitor adsorbs to a surface with varied energy sites. arabjchem.org |
| El Awady | Accounts for the number of water molecules replaced by one inhibitor molecule. | Provides insight into the size and orientation of the adsorbed inhibitor. arabjchem.org |
Potential in Fluorescent Substances and Dyes
The pyrazole scaffold is a valuable building block in the synthesis of fluorescent materials. nih.govmdpi.com While simple pyrazoles are not typically fluorescent on their own, they can be integrated into larger molecular systems to create dyes with unique and tunable photophysical properties. nih.gov
Research has shown that pyrazole derivatives can be used to functionalize near-infrared (NIR) heptamethine cyanine (B1664457) dyes. researchgate.net In one study, attaching a pyrazole derivative to the central position of a cyanine dye resulted in a compound whose fluorescence properties were dependent on pH. researchgate.net This creates a potential sensor for monitoring pH changes in various environments. Similarly, novel fluorescent dyes have been synthesized by combining pyrazole and 1,3,5-triazine (B166579) structures, resulting in materials with good quantum yields. mdpi.com Other work has focused on creating rigid, multi-ring systems that conjugate pyrene (B120774) and pyrazole cores, leading to highly fluorescent compounds whose emission spectra change significantly upon protonation, making them of interest for sensing acidic environments. nih.gov
Agrochemical Research Applications
The pyrazole ring is a "privileged scaffold" in agrochemical research, forming the core of many potent herbicides, insecticides, and fungicides. tandfonline.compharmajournal.net The biological activity of these compounds is highly dependent on the substituents attached to the pyrazole core.
Compounds like 1-Pentyl-1H-pyrazol-3-amine serve as important synthetic intermediates or building blocks for creating more complex and targeted agrochemicals. Research has demonstrated that various pyrazole derivatives can act as inhibitors of photosynthetic electron transport, a common mechanism for herbicides. researchgate.net In other studies, newly synthesized compounds derived from pyrazole-related pathways have exhibited plant growth-stimulating effects on seedlings, highlighting the diverse potential applications in agriculture. researchgate.net The versatility of the pyrazole structure allows for the development of a wide range of biologically active molecules for crop protection and enhancement. tandfonline.compharmajournal.net
Future Directions and Research Gaps
Development of Novel Synthetic Routes for Pyrazole (B372694) Amine Scaffolds
The synthesis of pyrazole derivatives has traditionally relied on methods like the condensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov While effective, the demand for more efficient, diverse, and environmentally friendly synthetic pathways is driving the exploration of novel routes. Future research will likely focus on:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com The development of new MCRs for the one-pot synthesis of highly substituted pyrazole amines will be a key area of investigation.
Catalytic Systems: The use of novel catalysts, including metal-based and organocatalysts, can provide access to previously inaccessible pyrazole derivatives and improve the regioselectivity of reactions. mdpi.com Research into recyclable and more sustainable catalysts is also gaining traction.
Flow Chemistry: Continuous flow synthesis offers benefits such as improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of pyrazole amines could streamline their production for further biological evaluation.
| Synthetic Strategy | Key Advantages | Representative Starting Materials |
| Multicomponent Reactions | High efficiency, atom economy, operational simplicity | Aldehydes, malononitrile, hydrazine (B178648) derivatives |
| Novel Catalysis | Improved yields, regioselectivity, access to new derivatives | Use of nano-catalysts, silica-supported acids |
| Flow Chemistry | Enhanced reaction control, safety, scalability | Continuous feeding of reagents |
Advanced Mechanistic Studies of Biological Interactions
While numerous pyrazole derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research should prioritize:
Target Identification and Validation: For novel bioactive pyrazole amines, identifying their specific cellular targets is crucial. Techniques such as chemical proteomics and genetic screening can be employed to elucidate their binding partners.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how pyrazole amines interact with their biological targets. This knowledge is invaluable for structure-based drug design and the development of more potent and selective inhibitors.
Computational Modeling: Molecular docking and molecular dynamics simulations can offer insights into the binding modes and interaction patterns of pyrazole amines with their target proteins. dntb.gov.ua These computational approaches can help rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved properties.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for pyrazole derivatives. ijettjournal.org These technologies can be leveraged to:
Predict Biological Activity: AI/ML algorithms can be trained on large datasets of known pyrazole compounds and their biological activities to predict the potency and selectivity of new, untested molecules. premierscience.commdpi.com This can significantly accelerate the identification of promising lead compounds.
De Novo Drug Design: Generative AI models can design novel pyrazole structures with desired pharmacological properties from scratch. nih.gov These models can explore a vast chemical space to identify molecules with optimal characteristics.
Pharmacokinetic and Toxicity Prediction: AI/ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazole amine candidates at an early stage, reducing the likelihood of late-stage failures in drug development. nih.gov
| AI/ML Application | Potential Impact on Pyrazole Drug Discovery |
| Predictive Modeling | Faster identification of potent and selective compounds. |
| Generative Design | Creation of novel pyrazole scaffolds with optimized properties. |
| ADMET Prediction | Early deselection of candidates with unfavorable pharmacokinetic or toxicity profiles. |
Exploration of New Therapeutic Avenues beyond Current Scope
The diverse pharmacological activities of pyrazole derivatives suggest that their therapeutic potential is far from fully explored. spast.orgbenthamscience.com While significant research has focused on areas like oncology and inflammation, future investigations should consider:
Neurodegenerative Diseases: The unique chemical properties of pyrazole scaffolds make them attractive candidates for targeting pathways implicated in diseases like Alzheimer's and Parkinson's. nih.gov
Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. Pyrazole derivatives have shown promise in this area and warrant further investigation. researchgate.net
Rare and Neglected Diseases: The versatility of the pyrazole core could be harnessed to develop treatments for less common disorders that are often overlooked by major pharmaceutical research efforts.
Sustainable and Green Synthesis of Pyrazole Derivatives
In line with the growing emphasis on environmental responsibility in the chemical industry, the development of sustainable and green synthetic methods for pyrazole derivatives is a critical future direction. nih.gov Key areas of focus include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. gsconlinepress.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. pharmacognosyjournal.netnih.gov
Catalyst-Free and Solvent-Free Reactions: Designing synthetic protocols that eliminate the need for catalysts and solvents altogether represents the ultimate goal in green chemistry. nih.gov
The pursuit of these green synthetic strategies will not only minimize the environmental impact of pyrazole synthesis but also often leads to more efficient and cost-effective processes. researchgate.netbenthamdirect.com
Q & A
Q. What strategies are employed to design derivatives targeting kinase inhibition?
- Methodological Answer : Virtual screening against kinase X-ray structures (e.g., PDB 3POZ) identifies key binding pocket residues. Substituent tuning (e.g., introducing methyl groups at C3) enhances hydrophobic interactions, while maintaining the NH₂ group for H-bonding with catalytic lysine. ADMET predictions prioritize derivatives with balanced solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
